molecular formula C₃₀H₂₉BrN₂O₇ B023724 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine CAS No. 63660-21-9

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine

Cat. No. B023724
CAS RN: 63660-21-9
M. Wt: 609.5 g/mol
InChI Key: VEKIRSULPTVJLM-OYUWMTPXSA-N
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Description

The compound “5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine” is a chemical compound with extensive utilization in synthesizing oligonucleotides for a diverse range of crucial applications. These include the fields of gene therapy, molecular diagnostics, and antisense therapy .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the synthesis methods involves the reaction of the compound with tetrazole in the presence of phosphoramidite, yielding the corresponding 5’-O- (4,4’-dimethoxytrityl)-2’-deoxy-N-isobutyrylguanosine .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a conjugated system and is stable under a range of conditions . The molecular formula is C35H37N5O7 .


Chemical Reactions Analysis

The compound is involved in several chemical reactions. For instance, it reacts with tetrazole in the presence of phosphoramidite, yielding the corresponding 5’-O- (4,4’-dimethoxytrityl)-2’-deoxy-N-isobutyrylguanosine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 669.73 . It is a solid at room temperature and has a storage temperature of 4°C .

Safety And Hazards

The compound is classified as harmful. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .

properties

CAS RN

63660-21-9

Product Name

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine

Molecular Formula

C₃₀H₂₉BrN₂O₇

Molecular Weight

609.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione

InChI

InChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1

InChI Key

VEKIRSULPTVJLM-OYUWMTPXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)Br)O

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O

synonyms

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; 

Origin of Product

United States

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